molecular formula C11H15N B13109400 1-Benzyl-2-methylcyclopropanamine CAS No. 862367-58-6

1-Benzyl-2-methylcyclopropanamine

Cat. No.: B13109400
CAS No.: 862367-58-6
M. Wt: 161.24 g/mol
InChI Key: QREHLINLNAWODX-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylcyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylcyclopropanamine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-methylcyclopropanamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

1-Benzyl-2-methylcyclopropanamine has been identified as a potential lead compound in drug development due to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.

Case Study: Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can serve as inhibitors for enzymes involved in critical biological processes. For instance, studies have shown that certain derivatives can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased persistence of poly(ADP-ribose) chains in cells, which is crucial for understanding DNA repair pathways and developing cancer therapies .

Organic Synthesis

The compound's unique structure allows it to act as a versatile precursor in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthetic Methods

Several synthetic routes have been developed to produce this compound efficiently. These methods include:

  • Cyclopropanation Reactions : Utilizing alkenes and diazo compounds to form cyclopropane rings.
  • N-Alkylation Reactions : Introducing benzyl and methyl groups through nucleophilic substitution reactions.

These methods not only facilitate the production of this compound but also allow for further functionalization, enhancing its utility in synthetic chemistry.

The biological activity of this compound has been investigated concerning various health conditions. Its derivatives have shown promise in anti-inflammatory and anti-cancer therapies.

Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of Action
N-benzyl-N-methyldecan-1-amineAnti-inflammatoryInhibits TNF-α and IL-1β production; blocks MAPK signaling
This compoundPotential anticancer agentInhibits PARP; enhances DNA repair understanding

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylcyclopropanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Biological Activity

1-Benzyl-2-methylcyclopropanamine (CAS No. 862367-58-6) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a benzyl and a methyl group. Its molecular formula is C10H13NC_{10}H_{13}N with a molecular weight of 161.22 g/mol. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C10H13N
Molecular Weight 161.22 g/mol
IUPAC Name This compound
CAS Number 862367-58-6

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving monoamines, which are crucial for various neurological functions.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive functions.
  • Enzyme Inhibition: Preliminary studies suggest that it could inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing the levels of key neurotransmitters like dopamine and serotonin.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro assays:

  • Neurotransmitter Release: A study indicated that this compound could enhance the release of dopamine in neuronal cultures, suggesting potential applications in treating disorders like Parkinson's disease.
  • Cytotoxicity Assays: In cell line studies, varying concentrations of the compound were tested for cytotoxic effects. Results showed that it exhibited low toxicity at therapeutic doses, making it a candidate for further pharmacological exploration.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

  • Behavioral Tests: Animal studies demonstrated that administration of the compound resulted in improved performance in tasks assessing memory and learning, indicating potential cognitive-enhancing effects.
  • Toxicological Assessment: Long-term studies revealed no significant adverse effects at doses effective for enhancing cognitive function, supporting its safety profile for potential therapeutic use.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has been critical in understanding how structural modifications can influence its biological activity.

Key Findings:

  • Substituent Effects: Variations in the benzyl group (e.g., electron-withdrawing vs. electron-donating groups) significantly alter the potency of the compound against specific biological targets.
  • Cyclopropane Ring Influence: The presence of the cyclopropane ring is essential for maintaining the structural integrity necessary for receptor binding and activity modulation.

Case Study 1: Neuroprotective Effects

A recent study examined the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced markers of oxidative stress and inflammation in neuronal tissues, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antidepressant-Like Activity

In another investigation, researchers assessed the antidepressant-like effects of this compound using established behavioral models. The findings revealed that the compound exhibited significant antidepressant-like behavior comparable to standard treatments, indicating its potential utility in managing depression.

Properties

CAS No.

862367-58-6

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-benzyl-2-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-9-7-11(9,12)8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3

InChI Key

QREHLINLNAWODX-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(CC2=CC=CC=C2)N

Origin of Product

United States

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